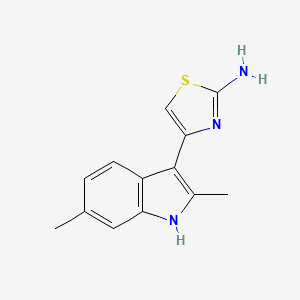

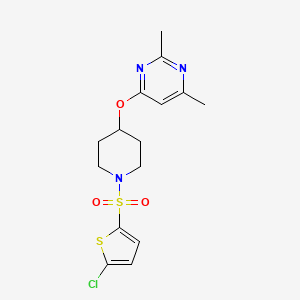

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,6-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (DMTI) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is a thiazole derivative of indole and has been used to synthesize various compounds with a broad range of biological activities. DMTI has been studied for its potential applications in drug synthesis, biochemistry, and physiology. In particular, its biochemical and physiological effects have been of great interest to researchers due to its potential to be used as a therapeutic agent.

Scientific Research Applications

Security Ink Development

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine, in the form of a novel V-shaped molecule, has been explored for its potential in security ink applications. The molecule demonstrates morphology-dependent fluorochromism, responding to mechanical force or pH changes, making it a promising candidate for security ink development without the need for a covering agent (Xiao-lin Lu & M. Xia, 2016).

Antifungal Activity

Derivatives of 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine have been synthesized and tested for their antifungal properties. These compounds have shown significant effectiveness against fungi like Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).

Antiproliferative and Antimicrobial Properties

Compounds derived from 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine have been investigated for their antiproliferative and antimicrobial properties. Certain compounds exhibited strong antimicrobial activity against Staphylococcus epidermidis and cytotoxicity on cancer cell lines like MDA-MB-231 and PC-3 (M. Gür et al., 2020).

Spectroscopic and Computational Studies

Aminothiazole derivatives, including those related to 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine, have been synthesized and analyzed using spectroscopic and computational studies. These studies provide insights into the properties and potential applications of these compounds in various biological and pharmaceutical fields (M. Adeel et al., 2017).

Dynamin GTPase Inhibition

The compound has been explored as an inhibitor of dynamin GTPase, a critical enzyme in the process of clathrin-mediated endocytosis. Research suggests its potential in the development of treatments targeting cellular processes involving dynamin GTPase (C. Gordon et al., 2013).

Antibacterial and Antifungal Screening

Further research into 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine derivatives has shown their efficacy in antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (R. Mekala et al., 2014).

Mechanism of Action

Target of Action

The primary target of 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is Diacylglycerol Kinase alpha (DGKα) . DGKα is an intracellular enzyme that controls the balance between the secondary messengers diacylglycerol and phosphatidic acid .

Mode of Action

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine acts as an inhibitor of DGKα . It was identified through virtual screening and subsequent structure-activity-relationship studies . The compound interacts with DGKα, inhibiting its activity and thus affecting the balance between diacylglycerol and phosphatidic acid .

Biochemical Pathways

The inhibition of DGKα affects the intensity of T cell receptor signalling by altering the metabolism of PLCγ generated diacylglycerol . This results in changes to downstream pathways such as PKCθ and Ras/MAPK . The compound’s action constrains diacylglycerol levels, attenuating these downstream pathways .

Pharmacokinetics

The compound’s molecular weight is 24333 , which may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The inhibition of DGKα by 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine can restore a correct diacylglycerol-dependent signal transduction, cytokines production, and restimulation-induced apoptosis . In animal disease models, DGKα inhibitors limit CD8+ expansion and immune-mediated tissue damage .

properties

IUPAC Name |

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-7-3-4-9-10(5-7)15-8(2)12(9)11-6-17-13(14)16-11/h3-6,15H,1-2H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKAKLAGWDHYEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2430664.png)

![N-(4-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2430668.png)

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate](/img/structure/B2430671.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430673.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2430676.png)

![5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2430677.png)

![1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2430681.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430685.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)